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Compound of Interest

Compound Name: 1-Ethyl-1-cyclopentene

Cat. No.: B1583899

A Comprehensive Spectroscopic Guide to 1-Ethyl-1-
cyclopentene

This technical guide provides an in-depth overview of the spectroscopic data for 1-Ethyl-1-
cyclopentene (CAS No: 2146-38-5), a cyclic alkene of interest in organic synthesis and
material science. This document is intended for researchers, scientists, and professionals in
drug development, offering a centralized resource for its structural characterization through
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS).

Molecular Structure

IUPAC Name: 1-ethylcyclopent-1-ene Molecular Formula: C7H12 Molecular Weight: 96.17 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for 1-Ethyl-1-cyclopentene,
organized for clarity and ease of comparison.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a
molecule. The chemical shifts () are indicative of the electronic environment of the protons,
while the splitting patterns (multiplicity) reveal the number of neighboring protons.
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
5.34 t (triplet) 1H =CH (vinylic proton)
2.22 m (multiplet) 4H Allylic CH2
1.98 g (quartet) 2H =C-CHz2-CHs
1.76 quintet 2H CH2
0.96 t (triplet) 3H -CHs

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts

are characteristic of the type of carbon atom (sp3, sp?, sp).

Chemical Shift (ppm) Carbon Type Assignment
146.4 sp? =C(CH2CHs)
120.9 sp? —CH

33.1 sp3 Allylic CHz
30.5 sp3 Allylic CH2
23.4 sp3 =C-CH2-CHs
22.9 sp3 CH2

12.8 sp? -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific wavenumbers.
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Wavenumber (cm~?) Intensity Assignment

3040 Medium =C-H stretch
2960-2850 Strong C-H stretch (alkane)
1650 Medium C=C stretch

1460 Medium C-H bend (alkane)
810 Medium =C-H bend (alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in the determination of its elemental composition and structure. The
mass-to-charge ratio (m/z) of the ions is measured.

m/z Relative Intensity (%) Assignment

96 45 [M]* (Molecular lon)
81 100 [M-CHs]* (Base Peak)
67 85 [M-C2Hs]*

53 30 [CaHs]*

a1 60 [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 1-Ethyl-1-cyclopentene is dissolved in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.
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e The solution is homogenized by gentle vortexing.

1H NMR Acquisition:

e Instrument: A 300 MHz or higher field NMR spectrometer.

e Solvent: Chloroform-d (CDCl3).

e Temperature: 298 K.

e Pulse Sequence: A standard single-pulse experiment.

e Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.
o Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCls
at 7.26 ppm).

13C NMR Acquisition:

e Instrument: A 75 MHz or higher field NMR spectrometer.

e Solvent: Chloroform-d (CDCls).

e Temperature: 298 K.

o Pulse Sequence: A standard proton-decoupled pulse sequence.

e Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to
the low natural abundance of 13C.

» Relaxation Delay: A relaxation delay of 2-5 seconds is used.

o Data Processing: The FID is Fourier transformed, phased, and baseline corrected. Chemical
shifts are referenced to the solvent peak (CDCls at 77.16 ppm).
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Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

A drop of neat 1-Ethyl-1-cyclopentene is placed on the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty salt plates is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization (GC-MS):

A dilute solution of 1-Ethyl-1-cyclopentene in a volatile solvent (e.g., dichloromethane or
hexane) is prepared.

The sample is injected into a Gas Chromatograph (GC) for separation.

The eluent from the GC column is directly introduced into the ion source of the Mass
Spectrometer.

Electron lonization (EI) is typically used, with electrons accelerated to 70 eV.

Mass Analysis:
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e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a
quadrupole or time-of-flight (TOF) analyzer.

e Mass Range: A typical scan range of m/z 40-200 is used.

o Data Acquisition: The mass spectrum is recorded as the compound elutes from the GC
column.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound like 1-Ethyl-1-cyclopentene.
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Caption: Workflow for the spectroscopic characterization of 1-Ethyl-1-cyclopentene.
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 To cite this document: BenchChem. [spectroscopic data for 1-Ethyl-1-cyclopentene (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583899#spectroscopic-data-for-1-ethyl-1-
cyclopentene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1583899#spectroscopic-data-for-1-ethyl-1-cyclopentene-nmr-ir-mass-spec
https://www.benchchem.com/product/b1583899#spectroscopic-data-for-1-ethyl-1-cyclopentene-nmr-ir-mass-spec
https://www.benchchem.com/product/b1583899#spectroscopic-data-for-1-ethyl-1-cyclopentene-nmr-ir-mass-spec
https://www.benchchem.com/product/b1583899#spectroscopic-data-for-1-ethyl-1-cyclopentene-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583899?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

